Scientific Field: Nephrology
Application Summary: Zibotentan, an Endothelin A (ET A) receptor antagonist, is being studied for its efficacy and safety in patients with chronic kidney disease (CKD). It is being evaluated in combination with dapagliflozin, a Sodium–glucose co-transporter 2 inhibitor (SGLT2i), which is a standard care for CKD patients.
Methods of Application: A double-blind, active-controlled, Phase 2b study is being conducted to evaluate the efficacy and safety of zibotentan and dapagliflozin in adults with CKD.
Results: A total of 447 patients were randomized and received treatment.
Scientific Field: Cardiology
Application Summary: Zibotentan is being studied for its efficacy in treating microvascular angina, a condition linked to endothelin system dysregulation.
Methods of Application: A double-blind, placebo-controlled, randomized, sequential crossover trial was conducted. Over 12 weeks, participants received either 10 mg daily zibotentan or placebo.
Results: During the 4 weeks of therapy, angina frequency significantly improved with zibotentan therapy (placebo 41.4 (58.5) vs. zibotentan 29.2 (31.6), p < 0.05), and sublingual nitrate consumption significantly reduced (placebo 11.8 (15.2) vs.
Zibotentan, also known by its development code ZD4054, is an investigational drug developed by AstraZeneca. It functions as a selective antagonist of the endothelin A receptor, which plays a significant role in various physiological processes, including vasoconstriction and cell proliferation. The chemical structure of zibotentan is characterized by its complex arrangement, featuring a pyridine ring linked to a phenyl group via a sulfonamide moiety. Its chemical formula is and it has a molecular weight of approximately 424.44 g/mol .
The detailed synthetic pathway can vary based on specific methodologies employed in laboratory settings but generally adheres to these principles .
Zibotentan exhibits notable biological activity in various cancer models. In preclinical studies, it has demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in several cancer cell lines, including those derived from prostate, ovarian, and breast cancers. In murine xenograft models, zibotentan has been shown to reduce tumor growth and angiogenesis when administered at effective doses . Additionally, its pharmacokinetics indicate that it is primarily metabolized by the cytochrome P450 3A4 isozyme and eliminated renally, which is crucial for understanding its dosing in patients with renal impairment .
Zibotentan has been primarily investigated for its potential applications in oncology as an anti-cancer agent. Clinical trials have explored its efficacy in treating various cancers, including:
Additionally, zibotentan is being evaluated for use in chronic kidney disease and cirrhosis due to its effects on vascular regulation and potential renal protective effects . Despite some setbacks in clinical trials, such as failure in Phase III trials for prostate cancer, ongoing research continues to explore its therapeutic potential.
Interaction studies have indicated that zibotentan may have significant implications when used alongside other medications due to its metabolic pathway involving cytochrome P450 enzymes. Specifically, drugs that are substrates or inhibitors of CYP3A4 may alter the pharmacokinetics of zibotentan, necessitating careful monitoring and potential dose adjustments . The drug's safety profile has been evaluated across multiple clinical trials with an emphasis on liver safety, where it showed no significant hepatotoxicity compared to placebo controls .
Zibotentan belongs to a class of compounds known as endothelin receptor antagonists. Below are some similar compounds along with a comparison highlighting zibotentan's unique attributes:
Compound Name | Type | Selectivity | Clinical Status |
---|---|---|---|
Zibotentan | Endothelin A antagonist | Highly selective | Investigational |
Bosentan | Endothelin A/B antagonist | Non-selective | Approved for pulmonary hypertension |
Ambrisentan | Endothelin A antagonist | Selective | Approved for pulmonary hypertension |
Sitaxsentan | Endothelin A/B antagonist | Non-selective | Withdrawn |
Uniqueness of Zibotentan:
Health Hazard;Environmental Hazard